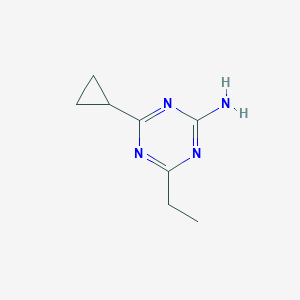

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

4-cyclopropyl-6-ethyl-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H12N4/c1-2-6-10-7(5-3-4-5)12-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10,11,12) |

InChI Key |

DXLSQVJTAXYAAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .

Industrial Production Methods

Industrial production of 1,3,5-triazines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles to replace one of the substituents on the triazine ring.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alkoxides, and halides. Reaction conditions often involve refluxing in solvents like 1,4-dioxane or dichloroethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines .

Scientific Research Applications

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent and its ability to inhibit specific enzymes.

Materials Science: The compound is used in the development of polymer photostabilizers and other advanced materials.

Biological Research: The compound’s biological properties make it a candidate for studies on microbial inhibition and other biological activities.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazin-2-amine core (C3H3N5) is common among analogs, but substitutions at the 4- and 6-positions dictate their chemical behavior and bioactivity. Below is a comparative analysis of key derivatives:

Table 1: Substituent Patterns and Molecular Properties

*Calculated using standard atomic masses.

Key Observations:

- Substituent Effects on Bioactivity: Aryl groups at the 6-position (e.g., 4-Cl or 4-F phenyl) enhance antileukemic potency, as seen in 4-(4-methylpiperidino)-6-aryl derivatives . Cycloamino groups (e.g., morpholino or piperidino) improve solubility and hydrogen-bonding capacity, critical for receptor interactions .

- Physical Properties :

Pharmacological and Agrochemical Profiles

- Antileukemic Activity: 4-Morpholino-6-aryl derivatives show IC50 values as low as 2 µM against leukemia cells, attributed to aryl group electronic effects .

- Receptor Targeting : 1,3,5-Triazine-piperazine derivatives act as 5-HT6 receptor antagonists, with dichlorophenyl variants exhibiting high CNS permeability .

- Herbicidal Applications: Methylthio and methoxy substituents (e.g., 4-methylthio-6-piperidino) are precursors in sulfonylurea herbicides .

Structural Stability and Interactions

- Crystal Packing: Morpholino-substituted triazines adopt chair conformations, stabilized by C–H⋯N/O hydrogen bonds, enhancing thermal stability .

- Reactivity : Chloro-substituted triazines are more reactive in nucleophilic substitutions compared to ethyl or cyclopropyl analogs .

Biological Activity

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of triazines, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.

This compound can be synthesized through various chemical pathways involving triazine core structures. Its unique cyclopropyl and ethyl substituents contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies focusing on its potential as an enzyme inhibitor and its therapeutic applications. Below is a summary of the key findings regarding its biological activity:

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating the effectiveness of triazines against pathogens such as E. coli and Staphylococcus aureus. A related compound demonstrated an MIC of 40 to 50 µg/mL against E. faecalis and P. aeruginosa .

Antiviral Activity

Triazine derivatives have been investigated for their antiviral properties:

- HIV Inhibition : Tri-substituted triazine analogs have shown effectiveness against HIV types 1 and 2, suggesting that this compound may possess similar antiviral capabilities .

Anticancer Potential

The anticancer properties of triazines are also noteworthy:

- Cell Viability Assays : In vitro studies have indicated that certain triazine derivatives can inhibit cancer cell proliferation significantly. For example, compounds targeting β-catenin/TCF transcriptional activity have shown promise in colorectal cancer models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial growth or viral replication.

- Receptor Modulation : It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways.

Research Findings Summary

A review of the literature reveals a variety of studies examining the biological activity of triazine derivatives:

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

- Study on HIV : A tri-substituted triazine was shown to inhibit HIV replication effectively in vitro.

- Antimicrobial Efficacy : A series of experiments demonstrated that triazines could reduce bacterial load in infected models significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : One-pot synthesis strategies are effective for triazine derivatives. For example, cotrimerization of nitriles with guanidine derivatives under solvent-free conditions can yield triazin-2-amines. Reaction parameters (temperature: 80–120°C, pH 7–9) must be tightly controlled to minimize side products like N-alkylated impurities . Adjusting the molar ratio of cyclopropyl nitrile to ethyl-substituted guanidine may improve yields (reported 7–24% for analogous compounds) .

Q. How can structural characterization of this compound be performed to confirm purity and substituent placement?

- Methodological Answer : Use a combination of -NMR and -NMR to resolve signals for cyclopropyl (δ ~1.0–2.0 ppm) and ethyl groups (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2). Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~55%, H: ~6.5%, N: ~28%) . Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., m/z ~195 [M+H]+) .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?

- Methodological Answer : Calculate logP using software (e.g., XlogP ~2.2 for similar triazines) to predict lipophilicity. Experimental solubility can be determined in DMSO (>10 mM) or aqueous buffers (pH 7.4) via HPLC-UV. Topological polar surface area (~60 Ų) suggests moderate membrane permeability .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclopropyl vs. aryl groups) impact biological activity in kinase inhibition assays?

- Methodological Answer : Perform comparative SAR studies using analogs with varied substituents (e.g., 4-pyrrolidinyl vs. 4-cyclopropyl). Test inhibition of kinases (e.g., PI3K or tubulin polymerization) via fluorescence-based assays. IC50 values for cyclopropyl derivatives may differ by >10-fold compared to aryl-substituted analogs due to steric and electronic effects .

Q. What analytical techniques resolve contradictions in reported bioactivity data for triazin-2-amines?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate target engagement. For instance, discrepancies in antiproliferative activity may arise from off-target effects; combine proteomics (e.g., kinome profiling) with CRISPR screening to identify confounding pathways .

Q. How can computational methods (e.g., 3D-QSAR) guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer : Build a 3D-QSAR model using reported IC50 data and molecular descriptors (e.g., Hammett σ for substituents, molar refractivity). Dock cyclopropyl-ethyl analogs into homology models of cytochrome P450 enzymes to predict metabolic hotspots (e.g., oxidation at the cyclopropyl ring) .

Q. What degradation pathways dominate under physiological conditions, and how can stability be improved?

- Methodological Answer : Conduct forced degradation studies (pH 1–13, 40–80°C) with LC-MS monitoring. Cyclopropyl rings may undergo acid-catalyzed ring-opening, while ethyl groups are prone to oxidation. Stabilize via fluorination of vulnerable positions or formulation in lipid nanoparticles .

Contradictions and Validation

- Synthesis Yields : Low yields (~7%) in some protocols vs. moderate (~24%) in others : Optimize by replacing guanidine with N-acetylguanidine to reduce side reactions .

- Bioactivity Variability : Differences in tubulin polymerization inhibition (e.g., IC50 0.5–5 µM) may stem from assay conditions (e.g., GTP concentration). Standardize protocols using validated tubulin isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.